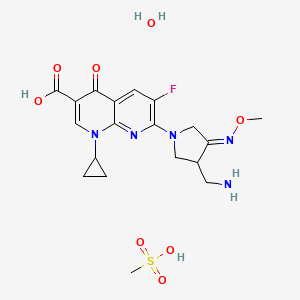
GemifloxacinMesylatehydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gemifloxacin Mesylate hydrate is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used for the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate community-acquired pneumonia caused by susceptible bacteria . The compound is known for its high efficacy against a wide range of gram-positive and gram-negative bacteria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gemifloxacin Mesylate hydrate involves multiple steps, starting from the preparation of the core quinolone structure. The key steps include:
Formation of the Quinolone Core: The quinolone core is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the quinolone core to enhance its antibacterial activity.
Formation of the Mesylate Salt: The final step involves the formation of the mesylate salt, which is achieved by reacting the quinolone derivative with methanesulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of Gemifloxacin Mesylate hydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The synthesis is carried out in batch reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Gemifloxacin Mesylate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Gemifloxacin Mesylate hydrate, each with distinct chemical and pharmacological properties .
科学的研究の応用
Gemifloxacin Mesylate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoroquinolone antibiotics.
Biology: The compound is employed in microbiological studies to investigate its antibacterial activity against various bacterial strains.
Medicine: Gemifloxacin Mesylate hydrate is extensively studied for its therapeutic potential in treating bacterial infections, particularly respiratory tract infections.
作用機序
Gemifloxacin Mesylate hydrate exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It specifically targets two key enzymes:
DNA Gyrase: This enzyme is responsible for the supercoiling of bacterial DNA, which is essential for DNA replication and transcription.
Topoisomerase IV: This enzyme is involved in the separation of replicated DNA strands during cell division.
By inhibiting these enzymes, Gemifloxacin Mesylate hydrate prevents bacterial DNA replication, leading to cell death. The compound has a high affinity for bacterial DNA gyrase, making it highly effective against a broad range of bacteria .
類似化合物との比較
Gemifloxacin Mesylate hydrate is compared with other fluoroquinolone antibiotics, such as:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Uniqueness
Gemifloxacin Mesylate hydrate is unique due to its:
- Broad-Spectrum Activity : It is effective against a wide range of gram-positive and gram-negative bacteria.
- High Affinity for DNA Gyrase : The compound has a higher affinity for bacterial DNA gyrase compared to other fluoroquinolones, enhancing its antibacterial efficacy .
Similar Compounds
- Ciprofloxacin : Another fluoroquinolone with broad-spectrum activity, commonly used for urinary tract infections.
- Levofloxacin : Known for its effectiveness against respiratory tract infections.
- Moxifloxacin : Used for treating skin and respiratory infections, with a similar mechanism of action .
特性
分子式 |
C19H26FN5O8S |
|---|---|
分子量 |
503.5 g/mol |
IUPAC名 |
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C18H20FN5O4.CH4O3S.H2O/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4;/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4);1H2/b22-14+;; |
InChIキー |
VMUUQFAQJJVUSS-JYFUHLDJSA-N |
異性体SMILES |
CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O.O |
正規SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















